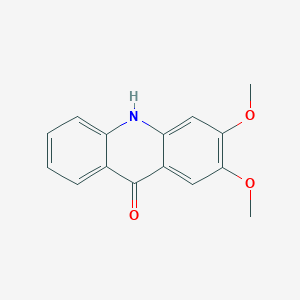
2,3-Dimethoxyacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The presence of methoxy groups at the 2 and 3 positions of the acridine ring can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as 2,3-dimethoxyaniline.
Cyclization: The aromatic precursors undergo cyclization reactions to form the acridine core. This can be achieved through methods like the Bucherer-Bergs reaction.
Oxidation: The resulting intermediate is then oxidized to form the acridinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization and oxidation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acridinone structure.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Medicine: Investigated for its potential as an anticancer or antimalarial agent.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyacridin-9(10H)-one involves its interaction with molecular targets such as DNA or enzymes. The methoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of DNA replication or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its broad range of biological activities.
9-Aminoacridine: Used as an antiseptic and studied for its anticancer properties.
2-Methoxyacridin-9(10H)-one: A related compound with a single methoxy group.
Uniqueness
2,3-Dimethoxyacridin-9(10H)-one is unique due to the presence of two methoxy groups, which can significantly alter its chemical and biological properties compared to other acridine derivatives.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-13-7-10-12(8-14(13)19-2)16-11-6-4-3-5-9(11)15(10)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
ABWAWRPQZPZRTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















